molecular formula C20H18FN5O4S2 B2468656 1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide CAS No. 872595-43-2

1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide

Cat. No.: B2468656
CAS No.: 872595-43-2
M. Wt: 475.51
InChI Key: WXCDYYPXHZEPPS-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-5-oxopyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C20H18FN5O4S2 and its molecular weight is 475.51. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Cyclization and Alkylation Studies

Research by Remizov, Pevzner, and Petrov (2019) explored the intramolecular 6-endo-dig-cyclization of related compounds, resulting in the formation of esters like ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate. This process is significant for the synthesis of complex heterocyclic compounds, which are essential in medicinal chemistry (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial and Antifungal Action

Sych et al. (2019) investigated compounds with similar chemical structures for their antimicrobial and antifungal activities. They found that these compounds exhibit sensitivity to both Gram-positive and Gram-negative bacteria and have antifungal activity against Candida albicans (Sych et al., 2019).

Synthesis and Antimicrobial Activities

Hassan (2007) synthesized substituted furan and pyrrole derivatives, which showed promising antimicrobial activities. This indicates the potential of such compounds in developing new antimicrobial agents (Hassan, 2007).

Thioamide Formation Studies

Remizov, Pevzner, and Petrov (2019) also explored the reaction of similar compounds with bases, leading to the formation of thioamides of furylacetic acid. This research is crucial in understanding the reactivity and potential applications of these compounds in various chemical reactions (Remizov, Pevzner, & Petrov, 2019).

Noncovalent Interaction Studies

El-Emam et al. (2020) synthesized and analyzed the crystal structures of adamantane-1,3,4-thiadiazole hybrid derivatives. They characterized the intra- and intermolecular interactions using the quantum theory of atoms-in-molecules approach. This research provides insights into the nature of noncovalent interactions in compounds with similar structures (El-Emam et al., 2020).

Properties

IUPAC Name

1-(4-fluorophenyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN5O4S2/c21-13-3-5-14(6-4-13)26-10-12(8-17(26)28)18(29)23-19-24-25-20(32-19)31-11-16(27)22-9-15-2-1-7-30-15/h1-7,12H,8-11H2,(H,22,27)(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCDYYPXHZEPPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=NN=C(S3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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